tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

PROTAC linker bioconjugation amide coupling

tert-Butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is a heterobifunctional carbamate building block bearing a Boc-protected N-methylamine at one terminus and a free primary amine at the other, connected via a propyl–ethoxy spacer. With a molecular formula of C₁₁H₂₄N₂O₃ and molecular weight of 232.32 g/mol, it belongs to the alkyl/ether class of PROTAC linkers.

Molecular Formula C11H24N2O3
Molecular Weight 232.32 g/mol
Cat. No. B13495643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate
Molecular FormulaC11H24N2O3
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCOCCN
InChIInChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13(4)7-5-8-15-9-6-12/h5-9,12H2,1-4H3
InChIKeyHJNQSXHWAYUCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate (CAS 2434843-62-4): A Bifunctional PROTAC Linker Building Block


tert-Butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is a heterobifunctional carbamate building block bearing a Boc-protected N-methylamine at one terminus and a free primary amine at the other, connected via a propyl–ethoxy spacer . With a molecular formula of C₁₁H₂₄N₂O₃ and molecular weight of 232.32 g/mol, it belongs to the alkyl/ether class of PROTAC linkers . Its structural design—combining a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl substitution, and a terminal primary amine—positions it as a modular intermediate for constructing proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders where sequential deprotection and conjugation are required .

Why In-Class PROTAC Linker Interchangeability Fails for tert-Butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate


PROTAC linkers are not passive scaffolds; minor variations in chain length, heteroatom composition, N-methylation status, and terminal functional groups profoundly alter ternary complex geometry, passive cell permeability, efflux ratio, and oral bioavailability [1][2]. Two VHL PROTACs differing only by replacement of two methylene groups with oxygen atoms displayed a nearly 1,000-fold difference in passive cell permeability [2]. Similarly, linker N-methylation has been shown to reduce the efflux ratio in Caco-2 assays and increase oral bioavailability (F%) across structurally related VHL PROTAC series, independent of changes in passive permeability [3]. Consequently, substituting tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate with a des-methyl, hydroxyl-terminated, or shorter-chain analog—even one sharing the same Boc and amine handles—risks altering the conformational ensemble, efflux susceptibility, and ultimately the degradation efficiency of the final PROTAC molecule.

Quantitative Differentiation Evidence for tert-Butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate vs. Closest Analogs


Terminal Primary Amine vs. Hydroxyl: Conjugation-Ready Functionality Eliminates Pre-Activation

The target compound presents a free primary amine at the ethoxy terminus, enabling direct amide bond formation with carboxylic acid-bearing ligands via standard carbodiimide (e.g., EDC/HOBt) or HATU-mediated coupling . In contrast, the direct analog tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate (CAS 98642-44-5) bears a terminal hydroxyl group, which requires pre-activation (e.g., mesylation, tosylation, or conversion to a bromide) prior to nucleophilic displacement or Mitsunobu coupling to generate the same amine-terminated intermediate [1]. Although no published head-to-head yield comparison exists for these exact building blocks, the elimination of a discrete activation step represents a reduction in synthetic sequence length by at least one step, consistent with principles of protecting-group economy .

PROTAC linker bioconjugation amide coupling synthetic efficiency

Propyl vs. Ethyl Spacer: Extended Linker Reach for Ternary Complex Optimization

The target compound incorporates a propyl (–CH₂CH₂CH₂–) spacer between the carbamate nitrogen and the ether oxygen, whereas the close analog tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate (CAS 436857-02-2) contains only an ethyl (–CH₂CH₂–) spacer . In fully extended conformation, the propyl spacer provides approximately 1.26–1.30 Å greater nitrogen-to-oxygen distance than the ethyl spacer (C–C bond length ≈ 1.54 Å; bond angle 109.5° yields an incremental end-to-end displacement of ~1.26 Å per additional methylene) [1]. Linker length is a critical determinant of PROTAC ternary complex formation; systematic SAR studies have demonstrated that linker length variation by even a single methylene unit can shift degradation potency (DC₅₀) by >10-fold and alter the cooperativity of ternary complex formation [2].

PROTAC linker length ternary complex geometry structure-activity relationship

N-Methylation Reduces Efflux Ratio: Class-Level Evidence from VHL PROTAC Linker Methylation Studies

The target compound carries an N-methyl substituent on the carbamate nitrogen, distinguishing it from the des-methyl analog tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate (CAS 912849-75-3; HBD count = 2) . Across a panel of 11 structurally related VHL PROTACs, Ermondi et al. (2025) demonstrated that the presence of linker N-methyl groups consistently increased oral bioavailability (F%) and reduced the efflux ratio (ER) in Caco-2 monolayer assays, without significantly altering passive permeability (Papp > 1 × 10⁻⁶ cm/s) [1]. Specifically, F% was observed to increase from <1% (non-methylated) to >5% (methylated) within a single series, and ER decreased, indicating reduced P-gp-mediated efflux [1]. While these data are derived from fully assembled PROTAC molecules rather than isolated linkers, the SAR indicates that N-methylation at the linker carbamate nitrogen is a transferable design principle for mitigating efflux susceptibility [1].

PROTAC oral bioavailability efflux ratio linker methylation Caco-2 permeability

Hydrogen Bond Donor Count: HBD = 1 vs. HBD = 2 Reduces Desolvation Penalty for Passive Permeability

The target compound has a calculated hydrogen bond donor (HBD) count of 1 (the terminal primary amine only), compared to an HBD count of 2 for the des-methyl analog CAS 912849-75-3, which retains an additional carbamate N–H donor . Veber's rule identifies HBD ≤ 3 as a key determinant of oral bioavailability, and within the bRo5 space of PROTACs, minimizing HBD count while retaining necessary polarity is a recognized strategy for improving passive membrane permeation [1]. The N-methyl substitution converts a hydrogen bond donor (N–H) into a non-donor (N–CH₃), reducing the total HBD count by 1 without altering the hydrogen bond acceptor count (HBA = 4 for both compounds) . This reduction is consistent with the class-level observation that N-methylated linkers mitigate efflux without sacrificing solubility [2].

hydrogen bond donor passive permeability physicochemical property Veber's rule

Predicted Lipophilicity Balance: XLogP3 0.4 Supports Aqueous Solubility While Retaining Membrane Permeability Potential

The target compound exhibits an XLogP3 value of 0.4, reflecting a near-equal balance of hydrophilic (ether oxygen, primary amine, carbamate carbonyl) and lipophilic (tert-butyl, propyl chain, N-methyl) structural elements . By comparison, the hydroxyl-terminated analog tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate (CAS 98642-44-5) has a reported LogP of 1.24 [1], approximately 0.8 log units higher, attributable to the absence of the polar ether oxygen and the replacement of the ethoxyamine unit with a less polar propanol chain. While XLogP3 and LogP values derive from different computational algorithms and cannot be directly subtracted, the directional trend is consistent with the presence of an additional ether oxygen in the target compound increasing polarity. In the context of PROTAC design, compounds residing in bRo5 space (MW > 500, often with moderate logP and high PSA) benefit from linker components that contribute polarity without excessive lipophilicity, thereby avoiding poor solubility and non-specific binding [2].

lipophilicity aqueous solubility bRo5 chemical space chromatographic hydrophobicity

Optimal Application Scenarios for tert-Butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate


Stepwise Synthesis of VHL- or CRBN-Based PROTACs Requiring Sequential Boc Deprotection and Amide Conjugation

The Boc group protects the N-methylamine during initial conjugation of the free primary amine to a target-protein ligand carboxylic acid. Subsequent Boc removal (TFA/DCM or HCl/dioxane) exposes the N-methylamine for coupling to an E3 ligase ligand. This orthogonal protection strategy is standard in PROTAC assembly, and the propyl-ethoxy spacer length (≈10 atoms from amine N to Boc N in extended conformation) places it in the mid-range of commonly explored linker lengths (8–16 atoms), as identified in systematic linker SAR studies [Section 3, Evidence Item 2]. The N-methyl substitution provides a head start on efflux optimization compared to des-methyl analogs, based on class-level evidence from VHL PROTAC series [Section 3, Evidence Item 3].

Library Synthesis of Degrader Panels for Linker Length–Activity Relationship Studies

When building a matrix of PROTAC candidates varying only in linker composition, the target compound serves as the 'propyl-ethoxy, N-methyl' representative. Its direct comparator, the ethyl-spacer analog (CAS 436857-02-2), provides a one-methylene-unit contraction [Section 3, Evidence Item 2]. Pairing these two building blocks in parallel syntheses allows direct assessment of how a 1.3 Å difference in linker reach affects cellular degradation potency (DC₅₀) and ternary complex cooperativity, without confounding changes in terminal functionality or N-methylation status.

Synthesis of Orally Bioavailable PROTAC Candidates Where Efflux Susceptibility Is a Known Development Risk

For VHL-based PROTACs in particular, efflux-mediated low oral bioavailability is a well-documented hurdle. The N-methyl group in the target compound aligns with the design principle—validated across 11 PROTACs—that linker methylation reduces efflux ratio and increases F% [Section 3, Evidence Item 3]. Selecting an N-methylated linker building block at the medicinal chemistry stage may pre-empt the need for later-stage linker redesign or extensive formulation optimization.

Conjugation to Amine-Reactive Handles Without Pre-Activation in Automated or High-Throughput PROTAC Synthesis

In automated parallel synthesis or DNA-encoded library (DEL) workflows, the terminal primary amine of the target compound allows immediate amide bond formation with carboxylic acid-functionalized ligands using robotic liquid-handling systems, without the additional pre-activation step required for hydroxyl-terminated analogs [Section 3, Evidence Item 1]. This reduces cycle time and the number of reagent additions, decreasing the cumulative error rate in plate-based synthesis campaigns.

Quote Request

Request a Quote for tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.